

5-Fluorobenzofuran-3-carbaldehyde: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 5-Fluorobenzofuran-3-carbaldehyde

Cat. No.: B1326528

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This technical guide provides an in-depth overview of **5-Fluorobenzofuran-3-carbaldehyde**, a key heterocyclic compound with significant potential in drug discovery and development. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource on its chemical properties, suppliers, and insights into its potential biological activities based on related compounds.

Core Compound Information

CAS Number: 721943-19-7

Molecular Formula: C₉H₅FO₂

Synonyms: 3-Benzofurancarboxaldehyde, 5-fluoro-

Physicochemical Properties

Property	Value	Reference
Molar Mass	164.13 g/mol	[1]
Melting Point	118-119 °C	[1]
Density	1.342 g/cm ³	[1]

Commercial Availability

5-Fluorobenzofuran-3-carbaldehyde (CAS 721943-19-7) is available from several chemical suppliers, facilitating its acquisition for research purposes. Researchers are advised to contact these suppliers directly for quotes and availability.

Known Suppliers:

- Alfa Chemistry[2]
- BLD Pharm[3]
- ChemScene[1][2]
- Angene International Limited
- BOC Sciences[4]
- Leap Chem Co., Ltd.[4]
- Dayang Chem (Hangzhou) Co., Ltd.[4]

Synthesis and Chemical Reactivity

While a specific, detailed experimental protocol for the synthesis of **5-Fluorobenzofuran-3-carbaldehyde** was not found in the immediate literature, its synthesis can be inferred from established methods for analogous benzofuran carbaldehydes. A plausible synthetic route would involve the Vilsmeier-Haack reaction on 5-fluorobenzofuran. This reaction introduces a formyl group onto the electron-rich benzofuran ring system.

The aldehyde functional group of **5-Fluorobenzofuran-3-carbaldehyde** makes it a versatile intermediate for a variety of chemical transformations, including but not limited to, oxidation to a carboxylic acid, reduction to an alcohol, and participation in condensation reactions to form more complex molecular scaffolds.

Biological Significance and Potential Applications

Benzofuran derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities. The introduction of a fluorine atom can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.

Potential Anticancer Activity

Numerous studies have highlighted the potent anticancer activity of benzofuran derivatives. These compounds have been shown to induce apoptosis, inhibit cell proliferation, and arrest the cell cycle in various cancer cell lines. The mechanisms of action are diverse and can involve the inhibition of key signaling pathways crucial for tumor growth and survival. For instance, some benzofuran hybrids have demonstrated significant inhibitory effects on cervical cancer cells by inducing G2/M phase arrest and apoptosis.

Potential Anti-inflammatory Activity

Fluorinated benzofuran and dihydrobenzofuran derivatives have been identified as potent anti-inflammatory agents. Their mechanism of action often involves the inhibition of key inflammatory mediators and pathways. Studies on related compounds have shown that they can suppress lipopolysaccharide (LPS)-stimulated inflammation by inhibiting the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2), and decreasing the secretion of inflammatory mediators such as prostaglandin E₂ (PGE₂), interleukin-6 (IL-6), chemokine (C-C) ligand 2 (CCL2), and nitric oxide (NO). The anti-inflammatory effects of some benzofuran derivatives are mediated through the inhibition of the NF-κB and MAPK signaling pathways.

Experimental Protocols for Biological Evaluation

The following are generalized experimental protocols for assessing the potential biological activities of **5-Fluorobenzofuran-3-carbaldehyde**, based on methodologies used for similar benzofuran derivatives.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

Methodology:

- **Cell Seeding:** Cancer cell lines are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
- **Compound Treatment:** Cells are treated with various concentrations of the test compound (e.g., **5-Fluorobenzofuran-3-carbaldehyde**) and incubated for a specified period (e.g., 48-72 hours).
- **MTT Addition:** MTT reagent is added to each well and incubated for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
- **Solubilization:** The formazan crystals are dissolved in a suitable solvent, such as DMSO.
- **Absorbance Measurement:** The absorbance of the resulting solution is measured at a specific wavelength (typically 570 nm) using a microplate reader.
- **Data Analysis:** Cell viability is calculated as a percentage of the control (vehicle-treated) cells, and the IC₅₀ (half-maximal inhibitory concentration) is determined.

In Vitro Anti-inflammatory Activity: Measurement of Nitric Oxide (NO) Production

This protocol measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

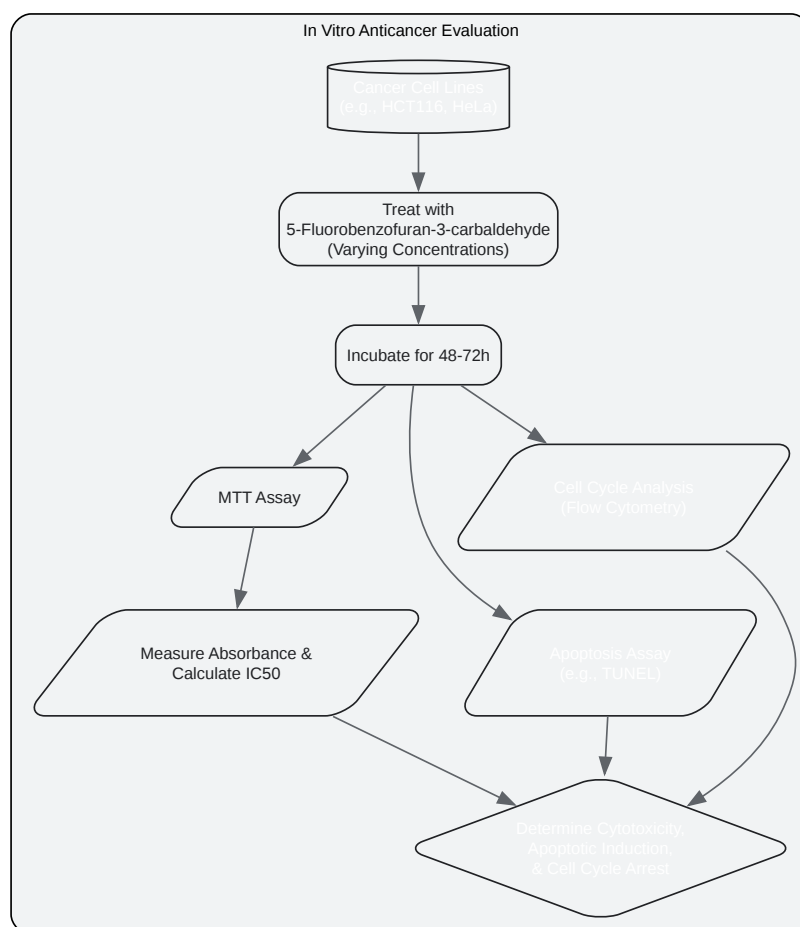
Methodology:

- **Cell Culture:** Macrophage cells are cultured in 96-well plates.
- **Compound and LPS Treatment:** Cells are pre-treated with various concentrations of the test compound for a short period before being stimulated with LPS to induce NO production.
- **Incubation:** The cells are incubated for a specified period (e.g., 24 hours).
- **Griess Assay:** The concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant is quantified using the Griess reagent.
- **Absorbance Measurement:** The absorbance is measured at approximately 540 nm.

- Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC₅₀ value is determined.

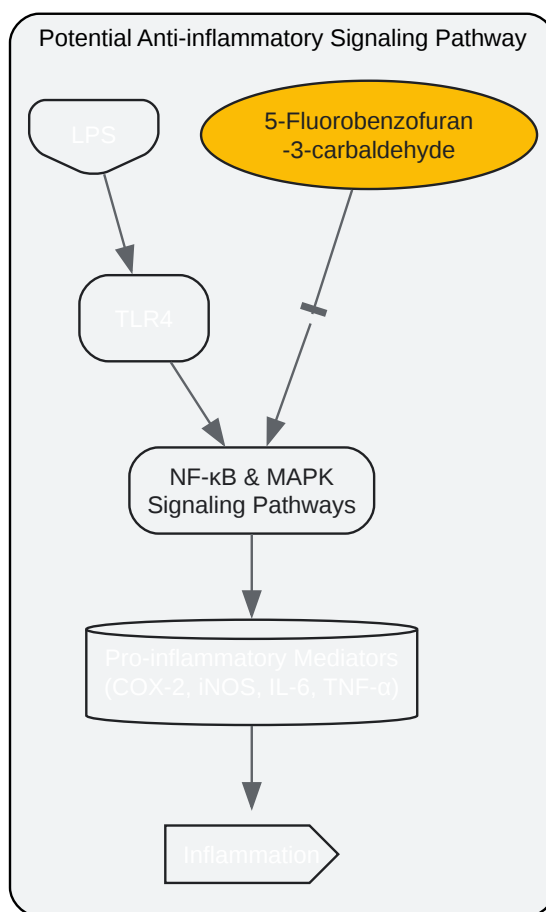
Visualizing Potential Mechanisms of Action

The following diagrams illustrate the potential biological pathways that could be modulated by **5-Fluorobenzofuran-3-carbaldehyde**, based on the known activities of related benzofuran derivatives.



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Caption: Experimental workflow for evaluating the in vitro anticancer activity.



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Caption: Potential inhibition of pro-inflammatory signaling pathways.

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